molecular formula C8H7FO2 B074067 alpha-Fluorophenylacetic acid CAS No. 1578-63-8

alpha-Fluorophenylacetic acid

Cat. No.: B074067
CAS No.: 1578-63-8
M. Wt: 154.14 g/mol
InChI Key: ATPPNMLQNZHDOG-UHFFFAOYSA-N
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Description

Alpha-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the alpha position. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields .

Scientific Research Applications

Alpha-Fluorophenylacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

For detailed safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) for alpha-Fluorophenylacetic acid . It’s important to handle all chemicals with appropriate safety precautions.

Mechanism of Action

Target of Action

It’s known that fluorinated compounds are widely used in various fields, including molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and enhance their performance .

Mode of Action

The mode of action of 2-fluoro-2-phenylacetic acid involves enzymatic synthesis. Enzymes such as cytochrome P450, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems play a role in the synthesis of fluorinated compounds . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .

Biochemical Pathways

In the enzymatic synthesis process, 500 mM (RS)-2-fluoro-2-phenylacetic acid derivatives are transformed to corresponding R-isomers and ®-2-hydroxy-2-phenylacetic acid derivatives by FAcD . This transformation indicates that the compound may be involved in the metabolic pathways of these derivatives.

Pharmacokinetics

It’s known that fluorine can change the pka, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Therefore, the compound doped with fluorine is endowed with stronger activity and stability, longer half-life, and better bioabsorbability .

Result of Action

The result of the action of 2-fluoro-2-phenylacetic acid is the synthesis of high-performance fluorinated compounds . These compounds have applications in various fields, including pharmaceutical intermediates, cancer treatment, antiviral agents, photovoltaics, diagnostic probes, and bioinspired materials .

Action Environment

The action of 2-fluoro-2-phenylacetic acid can be influenced by environmental factors. For instance, the enzyme pocket can accept a larger substrate than the natural substrate fluoroacetic acid, and this non-natural compound is more reactive than fluoroacetic acid . This suggests that the compound’s action, efficacy, and stability can be influenced by the size and reactivity of the substrate in the enzyme pocket.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Fluorophenylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with a fluorinating agent. For instance, phenylacetic acid can be reacted with fluorosulfonic acid and thionyl chloride to introduce the fluorine atom at the alpha position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale fluorination processes. These processes typically employ fluorinating agents such as hydrogen fluoride or fluorine gas under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-Fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the fluorine atom’s position at the alpha site, which significantly influences its chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-fluoro-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPPNMLQNZHDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901720
Record name NoName_860
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-63-8
Record name α-Fluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1578-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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